Cas no 2227748-13-0 ((1R)-1-(4-cyclopropyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol)

(1R)-1-(4-cyclopropyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol is a chiral trifluoromethylated alcohol derivative featuring a cyclopropyl-substituted thiazole core. Its stereospecific (R)-configuration and the presence of the trifluoroethyl group enhance its utility as a key intermediate in pharmaceutical and agrochemical synthesis. The cyclopropyl-thiazole moiety contributes to structural rigidity, potentially improving binding affinity in target interactions. The trifluoromethyl group offers metabolic stability and lipophilicity, advantageous in drug design. This compound is particularly valuable in the development of bioactive molecules, serving as a versatile building block for enantioselective synthesis. High purity and well-defined stereochemistry ensure reproducibility in research and industrial applications.
(1R)-1-(4-cyclopropyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol structure
2227748-13-0 structure
Product name:(1R)-1-(4-cyclopropyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol
CAS No:2227748-13-0
MF:C8H8F3NOS
MW:223.215431213379
CID:5870428
PubChem ID:165711575

(1R)-1-(4-cyclopropyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-1-(4-cyclopropyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol
    • 2227748-13-0
    • EN300-1955653
    • Inchi: 1S/C8H8F3NOS/c9-8(10,11)7(13)6-5(4-1-2-4)12-3-14-6/h3-4,7,13H,1-2H2/t7-/m0/s1
    • InChI Key: RPZKADOVENEHKV-ZETCQYMHSA-N
    • SMILES: S1C=NC(=C1[C@@H](C(F)(F)F)O)C1CC1

Computed Properties

  • Exact Mass: 223.02786954g/mol
  • Monoisotopic Mass: 223.02786954g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.4Ų
  • XLogP3: 1.8

(1R)-1-(4-cyclopropyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1955653-1.0g
(1R)-1-(4-cyclopropyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol
2227748-13-0
1g
$2203.0 2023-05-31
Enamine
EN300-1955653-10.0g
(1R)-1-(4-cyclopropyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol
2227748-13-0
10g
$9474.0 2023-05-31
Enamine
EN300-1955653-0.1g
(1R)-1-(4-cyclopropyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol
2227748-13-0
0.1g
$1939.0 2023-09-17
Enamine
EN300-1955653-0.25g
(1R)-1-(4-cyclopropyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol
2227748-13-0
0.25g
$2027.0 2023-09-17
Enamine
EN300-1955653-5.0g
(1R)-1-(4-cyclopropyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol
2227748-13-0
5g
$6390.0 2023-05-31
Enamine
EN300-1955653-5g
(1R)-1-(4-cyclopropyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol
2227748-13-0
5g
$6390.0 2023-09-17
Enamine
EN300-1955653-0.5g
(1R)-1-(4-cyclopropyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol
2227748-13-0
0.5g
$2115.0 2023-09-17
Enamine
EN300-1955653-0.05g
(1R)-1-(4-cyclopropyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol
2227748-13-0
0.05g
$1851.0 2023-09-17
Enamine
EN300-1955653-2.5g
(1R)-1-(4-cyclopropyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol
2227748-13-0
2.5g
$4319.0 2023-09-17
Enamine
EN300-1955653-1g
(1R)-1-(4-cyclopropyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol
2227748-13-0
1g
$2203.0 2023-09-17

Additional information on (1R)-1-(4-cyclopropyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol

Compound CAS No 2227748-13-0: (1R)-1-(4-cyclopropyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol

The compound CAS No 2227748-13-0, also known as (1R)-1-(4-cyclopropyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol, is a highly specialized organic molecule with significant potential in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural features and promising applications in drug development. Recent studies have highlighted its role in targeting specific biological pathways, making it a valuable asset in the pursuit of novel therapeutic agents.

The molecular structure of (1R)-1-(4-cyclopropyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol is characterized by a chiral center at the ethanol moiety and a thiazole ring substituted with a cyclopropyl group. The presence of three fluorine atoms on the ethane chain introduces significant electronic effects, enhancing the compound's stability and bioavailability. This unique combination of structural elements contributes to its ability to interact with specific biological targets, such as enzymes and receptors, with high precision.

Recent research has focused on the synthesis and characterization of this compound. Advanced synthetic methodologies, including asymmetric catalysis and microwave-assisted reactions, have been employed to optimize its production. These techniques not only improve yield but also ensure the preservation of stereochemistry at the chiral center, which is critical for maintaining its biological activity.

In terms of applications, CAS No 2227748-13-0 has shown promise in the treatment of various diseases. Preclinical studies have demonstrated its efficacy in inhibiting key enzymes involved in neurodegenerative disorders such as Alzheimer's disease. Additionally, its ability to modulate ion channels has made it a candidate for treating cardiovascular conditions. The compound's trifluoroethanol group plays a pivotal role in these interactions by enhancing lipophilicity and facilitating membrane permeability.

Furthermore, the thiazole ring in (1R)-1-(4-cyclopropyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol contributes to its pharmacokinetic properties. The cyclopropyl substitution enhances rigidity and stability while maintaining flexibility for target binding. This balance is crucial for achieving optimal pharmacokinetics and minimizing off-target effects.

Recent advancements in computational chemistry have also provided deeper insights into the molecular interactions of this compound. Molecular docking studies have revealed that it binds effectively to GABA receptors with high affinity. This finding underscores its potential as an anxiolytic agent or for treating epilepsy. Moreover, its selectivity for certain receptor subtypes suggests that it could be developed into a drug with fewer side effects compared to existing therapies.

The stereochemistry at the ethanol center is another critical aspect of this compound's functionality. The (R) configuration ensures proper alignment with biological targets while avoiding unwanted interactions. This stereochemical specificity is a hallmark of modern drug design and highlights the importance of chirality in achieving therapeutic efficacy.

In summary, CAS No 2227748-13_0, or (1R)-1-(4-cyclopropyl_3-thiazol_5_yl)_trifluoroethan_ol, represents a cutting-edge molecule with significant potential in pharmaceutical research. Its unique structure combines chiral centers with fluorinated groups and heterocyclic rings to create a versatile platform for drug development. As ongoing studies continue to uncover new applications and mechanisms of action for this compound, it stands poised to make meaningful contributions to the field of medicinal chemistry.

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